molecular formula C15H15NO5S2 B2910625 Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate CAS No. 892842-16-9

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate

Cat. No.: B2910625
CAS No.: 892842-16-9
M. Wt: 353.41
InChI Key: ZCEJMKGXKXJNSW-UHFFFAOYSA-N
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Description

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester, a phenylsulfonyl group, and a propanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which is functionalized through a series of reactions to introduce the ester, sulfonyl, and amido groups. Key steps may include:

    Esterification: Introduction of the methyl ester group.

    Sulfonylation: Addition of the phenylsulfonyl group using reagents like phenylsulfonyl chloride.

    Amidation: Formation of the propanamido group through reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester and amido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and ester group but may lack the sulfonyl and amido functionalities.

    Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group but different core structures.

    Propanamido derivatives: Molecules with the propanamido group attached to different aromatic or heterocyclic systems.

Uniqueness

Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring, phenylsulfonyl group, and propanamido group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-9-22-14(12)16-13(17)8-10-23(19,20)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEJMKGXKXJNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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